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Compound of Interest

Compound Name: 3-Fluoro-4-(hydroxymethyl)phenol

Cat. No.: B565836

An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)phenol
CAS Number: 96740-92-0
Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, a proposed
synthesis protocol, and potential applications of 3-Fluoro-4-(hydroxymethyl)phenol. The
information is intended to support research and development activities involving this fluorinated
phenolic building block.

Core Properties and Physicochemical Data

3-Fluoro-4-(hydroxymethyl)phenol is a substituted phenol and benzyl alcohol derivative. The
presence of a fluorine atom ortho to the phenolic hydroxyl group and meta to the
hydroxymethyl group significantly influences the molecule's electronic properties, acidity, and
metabolic stability, making it a compound of interest in medicinal chemistry and materials
science. While specific experimentally determined data for this compound are limited in publicly
accessible literature, a summary of known identifiers and predicted properties is provided
below.

Table 1: Identifiers and Physicochemical Properties of 3-Fluoro-4-(hydroxymethyl)phenol
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Identifier/Property Value Source(s)

CAS Number 96740-92-0 [1][2]

Molecular Formula C7H7FO2 [3]

Molecular Weight 142.13 g/mol [3]
3-fluoro-4-

IUPAC Name [3]
(hydroxymethyl)phenol

SMILES C1=CC(=C(C=C10)F)CO [3]
INChl=1S/C7H7FO2/c8-7-3-

InChl 6(10)2-1-5(7)4-9/h1-3,9- [3]

10H,4H2

Physical Form Solid [4]
Purity (Typical) >95% [4]
N ) 291.0 £ 25.0 °C at 760 mmHg
Boiling Point i
(Predicted)
Density 1.342 + 0.06 g/cm3 (Predicted)
Not Experimentally
pKa Determined. Estimated to be < [5]
9.89 (pKa of 4-fluorophenol).
Not Quantitatively Determined.
B Expected to be soluble in polar
Solubility [6][7]

organic solvents like ethanol,
methanol, and DMSO.

Note: The pKa is estimated based on the known value for 4-fluorophenol. The additional

electron-withdrawing character of the hydroxymethyl group is expected to slightly decrease the

pKa of the phenolic proton.

Proposed Synthesis and Experimental Protocol
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A specific, peer-reviewed synthesis protocol for 3-Fluoro-4-(hydroxymethyl)phenol is not
readily available. However, a plausible and efficient two-step synthetic route can be proposed
based on established organic chemistry reactions. This route begins with the ortho-formylation
of 2-fluorophenol, followed by the selective reduction of the resulting aldehyde.

Step 1: Ortho-Formylation of 2-Fluorophenol to yield 3-Fluoro-4-hydroxybenzaldehyde

This reaction introduces a formyl (-CHO) group onto the aromatic ring, ortho to the hydroxyl
group, in a process known as the Duff reaction or a related ortho-formylation method.[8]

Experimental Protocol:

e Apparatus Setup: A dry 500 mL three-necked, round-bottomed flask is equipped with a
magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert nitrogen or
argon atmosphere.

» Reagent Charging: To the flask, add 2-fluorophenol (1 eq.), hexamethylenetetramine (HMTA,
1.5 eq.), and trifluoroacetic acid (TFA) or a mixture of acetic acid and polyphosphoric acid as
the solvent and catalyst.

o Reaction Execution: Heat the stirred mixture to 90-100 °C. The reaction is typically monitored
by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-8
hours).

e Workup and Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous
solution of hydrochloric acid (e.g., 3M HCI) and heat the mixture under reflux for 1-2 hours to
hydrolyze the intermediate imine.

o Extraction: After cooling, transfer the mixture to a separatory funnel and extract the product
into a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator. The crude 3-fluoro-4-hydroxybenzaldehyde can be further purified by column
chromatography on silica gel.

Step 2: Reduction of 3-Fluoro-4-hydroxybenzaldehyde to 3-Fluoro-4-(hydroxymethyl)phenol
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The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing
agent like sodium borohydride (NaBHa4), which will not reduce the aromatic ring.[9]

Experimental Protocol:

o Dissolution: In a suitably sized round-bottomed flask, dissolve the 3-fluoro-4-
hydroxybenzaldehyde (1 eq.) from Step 1 in a polar protic solvent, such as methanol or
ethanol, at room temperature.

e Reduction: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride
(NaBHa4, 1.1-1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

e Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress
by TLC until the starting aldehyde is fully consumed.

e Quenching: Slowly add a dilute aqueous solution of HCI (e.g., 1M HCI) to quench the excess
NaBHa4 and neutralize the reaction mixture. Caution: Hydrogen gas evolution.

o Extraction: Remove the bulk of the organic solvent via rotary evaporation. Extract the
agueous residue with ethyl acetate (3 x volume).

 Purification and Isolation: Combine the organic extracts, wash with water and then brine, dry
over anhydrous Naz2SOa, filter, and concentrate under reduced pressure. The resulting crude
solid, 3-Fluoro-4-(hydroxymethyl)phenol, can be purified by recrystallization from a
suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Experimental Workflow Visualization

The following diagram illustrates the proposed logical workflow for the synthesis, purification,
and analysis of 3-Fluoro-4-(hydroxymethyl)phenol.
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Synthesis Workflow
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Caption: Proposed workflow for the synthesis and purification of 3-Fluoro-4-
(hydroxymethyl)phenol.

Biological Activity and Applications in Drug
Development

Specific biological activity or signaling pathway modulation for 3-Fluoro-4-
(hydroxymethyl)phenol has not been detailed in the reviewed literature. However, as a
functionalized building block, its value lies in its potential for incorporation into larger, more
complex molecules with therapeutic applications.

» Medicinal Chemistry Scaffold: The strategic placement of fluorine can enhance the metabolic
stability of a drug candidate by blocking sites susceptible to oxidative metabolism (e.g.,
cytochrome P450-mediated hydroxylation).[10] Furthermore, the fluorine atom can alter the
pKa of the adjacent phenol, influencing binding interactions with target proteins.[10]

 Intermediate for API Synthesis: The hydroxymethyl and phenolic hydroxyl groups serve as
versatile handles for further chemical modification. The hydroxymethyl group can be oxidized
to an aldehyde or carboxylic acid, or converted into an ether or ester. The phenolic hydroxyl
allows for etherification or esterification. This dual functionality makes the compound a useful
intermediate for creating libraries of compounds for high-throughput screening. For instance,
the related compound 3-Fluoro-4-hydroxybenzaldehyde is used to synthesize derivatives
with cytoprotective and anti-inflammatory activities.[11][12]

» Bioisosteric Replacement: The fluorophenol motif can be used as a bioisostere for other
functional groups to improve the pharmacokinetic or pharmacodynamic properties of a lead
compound.

Given its structure, 3-Fluoro-4-(hydroxymethyl)phenol is a promising starting material for the
synthesis of novel inhibitors, receptor agonists/antagonists, or other biologically active
molecules where fine-tuning of electronic and metabolic properties is crucial for efficacy and
safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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